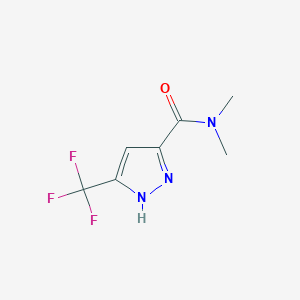![molecular formula C13H12BrN5O2S B280026 4-bromo-N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B280026.png)
4-bromo-N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1-methyl-1H-pyrazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-bromo-N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1-methyl-1H-pyrazole-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. This compound belongs to the class of pyrazole carboxamides and has shown promising results in various studies.
作用机制
The mechanism of action of 4-bromo-N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1-methyl-1H-pyrazole-3-carboxamide involves the inhibition of PAKs. PAKs are involved in various cellular processes, including cell proliferation, migration, and survival. The inhibition of PAKs by this compound leads to the suppression of these cellular processes, making it a potential candidate for cancer therapy.
Biochemical and Physiological Effects:
This compound has been reported to have inhibitory activity against various kinases, including PAK4, PAK5, and PAK6. The inhibition of these kinases leads to the suppression of various cellular processes, including cell proliferation, migration, and survival. Additionally, this compound has also been reported to have anti-inflammatory activity.
实验室实验的优点和局限性
One of the advantages of using 4-bromo-N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1-methyl-1H-pyrazole-3-carboxamide in lab experiments is its potential applications in drug discovery and development. It has been reported to have inhibitory activity against various kinases, making it a potential candidate for cancer therapy. Additionally, it has also been reported to have anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases. One of the limitations of using this compound in lab experiments is its limited availability and high cost.
未来方向
There are several future directions for the research and development of 4-bromo-N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1-methyl-1H-pyrazole-3-carboxamide. One of the future directions is the identification of more specific targets for this compound. Additionally, the development of more efficient and cost-effective synthesis methods for this compound could also be a future direction. Another future direction is the investigation of the potential applications of this compound in the treatment of other diseases, such as neurodegenerative diseases and autoimmune diseases.
合成方法
The synthesis of 4-bromo-N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1-methyl-1H-pyrazole-3-carboxamide involves several steps. The first step involves the reaction of 2-amino-4,6-dimethylpyrimidine with ethyl acetoacetate to form 2,6-dimethyl-4-oxo-3,4-dihydropyrimidine-5-carboxylic acid ethyl ester. The second step involves the reaction of the ethyl ester with thionyl chloride to form the acid chloride, which is then reacted with 2-amino-5-bromopyrazole to form the desired product.
科学研究应用
4-bromo-N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1-methyl-1H-pyrazole-3-carboxamide has shown potential applications in drug discovery and development. It has been reported to have inhibitory activity against various kinases, including PAK4, PAK5, and PAK6. PAKs are involved in various cellular processes, including cell proliferation, migration, and survival, making them potential targets for cancer therapy. Additionally, this compound has also been reported to have anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
属性
分子式 |
C13H12BrN5O2S |
|---|---|
分子量 |
382.24 g/mol |
IUPAC 名称 |
4-bromo-N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-1-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C13H12BrN5O2S/c1-6-4-8-12(22-6)15-7(2)19(13(8)21)17-11(20)10-9(14)5-18(3)16-10/h4-5H,1-3H3,(H,17,20) |
InChI 键 |
WJBKOXQBZPZLFO-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(S1)N=C(N(C2=O)NC(=O)C3=NN(C=C3Br)C)C |
规范 SMILES |
CC1=CC2=C(S1)N=C(N(C2=O)NC(=O)C3=NN(C=C3Br)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Amino-4-{5-[(2,6-dimethoxyphenoxy)methyl]-2,4-dimethylphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B279944.png)


![N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-5-[(4-fluorophenoxy)methyl]-2-furamide](/img/structure/B279949.png)

![3-[(2-Bromophenoxy)methyl]-4-methoxybenzoic acid](/img/structure/B279977.png)
![2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide](/img/structure/B280002.png)
![ethyl 3-[(4-bromo-1H-pyrazol-1-yl)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B280003.png)

![methyl 2-({[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B280005.png)
![5-[(2,5-Dichlorophenoxy)methyl]furan-2-carboxamide](/img/structure/B280006.png)
![4,5-dibromo-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-thiophenecarboxamide](/img/structure/B280010.png)
![Ethyl 3-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanoate](/img/structure/B280012.png)

